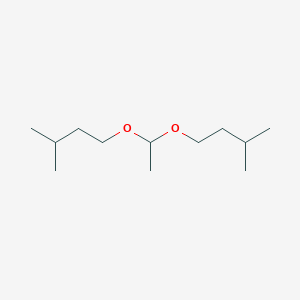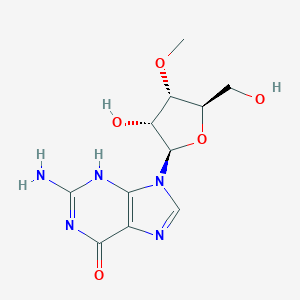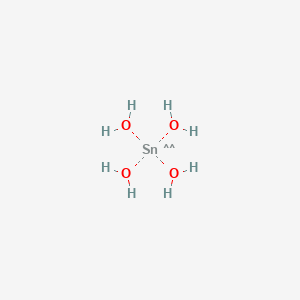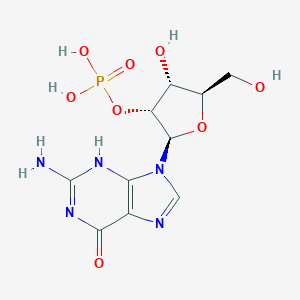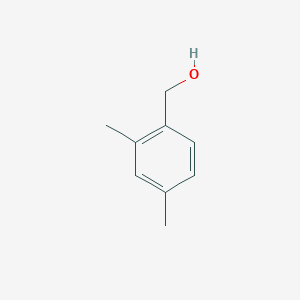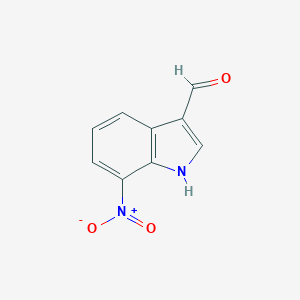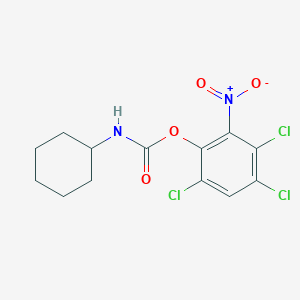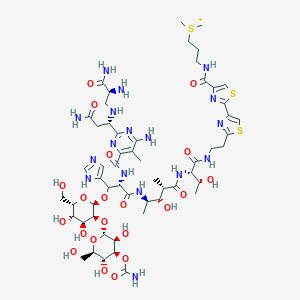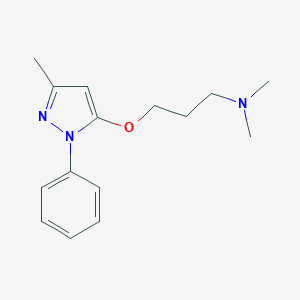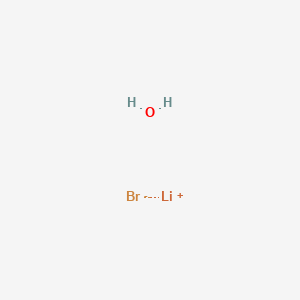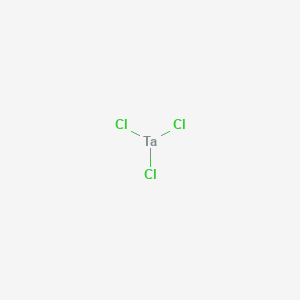
Tantalum chloride (TaCl3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tantalum chloride (TaCl3) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. TaCl3 is an important precursor for the synthesis of tantalum compounds, which have various applications in materials science, catalysis, and electronics.
Applications De Recherche Scientifique
Tantalum chloride (TaCl3) is used in a variety of scientific research applications. It is a precursor for the synthesis of tantalum oxide (Ta2O5), which is used in the production of capacitors, high-refractive-index glass, and other optical materials. Tantalum chloride (TaCl3) is also used as a catalyst in organic synthesis reactions, such as Friedel-Crafts acylation and alkylation reactions. In addition, Tantalum chloride (TaCl3) is used in the synthesis of nanomaterials, such as nanowires and nanoparticles.
Mécanisme D'action
The mechanism of action of Tantalum chloride (TaCl3) is not well understood. It is believed to act as a Lewis acid, which can coordinate with electron-rich substrates and activate them for further reactions. Tantalum chloride (TaCl3) can also act as a source of chlorine atoms, which can participate in substitution reactions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Tantalum chloride (TaCl3). However, it is known to be toxic and can cause skin and eye irritation. Inhalation of Tantalum chloride (TaCl3) can cause respiratory irritation and lung damage. Ingestion of Tantalum chloride (TaCl3) can cause gastrointestinal irritation and damage.
Avantages Et Limitations Des Expériences En Laboratoire
Tantalum chloride (TaCl3) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also a versatile precursor for the synthesis of various tantalum compounds. However, Tantalum chloride (TaCl3) is highly reactive and can be hazardous to handle. It requires careful handling and storage to prevent exposure to moisture and air.
Orientations Futures
There are several future directions for the use of Tantalum chloride (TaCl3) in scientific research. One area of interest is the synthesis of novel tantalum-based materials with unique optical, electronic, and catalytic properties. Another area of interest is the use of Tantalum chloride (TaCl3) in the synthesis of nanomaterials with controlled size, shape, and composition. Tantalum chloride (TaCl3) can also be used in the development of new organic synthesis reactions and catalysts. Finally, there is a need for further research on the toxicity and environmental impact of Tantalum chloride (TaCl3) and its derivatives.
Méthodes De Synthèse
Tantalum chloride (TaCl3) can be synthesized by reacting tantalum metal with chlorine gas at high temperatures. The reaction proceeds as follows:
Ta + 3Cl2 → Tantalum chloride (TaCl3)
The reaction is exothermic and produces a lot of heat. The product is then purified by sublimation or recrystallization.
Propriétés
Numéro CAS |
13569-67-0 |
|---|---|
Nom du produit |
Tantalum chloride (TaCl3) |
Formule moléculaire |
Cl3Ta |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
trichlorotantalum |
InChI |
InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |
Clé InChI |
UDKRLEXYBPHRQF-UHFFFAOYSA-K |
SMILES |
Cl[Ta](Cl)Cl |
SMILES canonique |
Cl[Ta](Cl)Cl |
Autres numéros CAS |
13569-67-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



